Dinitropyridyl-L-isoleucine
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Overview
Description
Dinitropyridyl-L-isoleucine is a synthetic compound that combines the structural features of dinitropyridine and L-isoleucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitro groups and the amino acid L-isoleucine in its structure provides unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dinitropyridyl-L-isoleucine typically involves the nitration of pyridine followed by the coupling of the resulting dinitropyridine with L-isoleucine. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The coupling reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and coupling reactions, with stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dinitropyridyl-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: L-isoleucine and dinitropyridine derivatives.
Scientific Research Applications
Dinitropyridyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects. The presence of L-isoleucine in its structure suggests possible applications in metabolic and nutritional studies.
Industry: Used in the development of new materials and chemical processes. Its unique properties make it valuable in the design of catalysts and other industrial applications.
Mechanism of Action
The mechanism of action of Dinitropyridyl-L-isoleucine involves its interaction with specific molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The L-isoleucine moiety can be recognized by enzymes and transporters, facilitating the compound’s entry into cells and its subsequent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Hydroxyisoleucine: Found in fenugreek seeds, known for its insulinotropic activity.
L-leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
L-norleucine: A non-proteinogenic amino acid used in biochemical studies.
Uniqueness: Dinitropyridyl-L-isoleucine is unique due to the presence of both nitro groups and L-isoleucine in its structure. This combination provides distinct chemical reactivity and biological activity not found in other similar compounds. The nitro groups offer opportunities for various chemical modifications, while the L-isoleucine moiety ensures compatibility with biological systems.
Biological Activity
Dinitropyridyl-L-isoleucine (DNPI) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings associated with DNPI, supported by data tables and case studies.
Synthesis Methods:
The synthesis of this compound typically involves:
- Nitration of Pyridine: The initial step involves the nitration of pyridine using concentrated nitric acid and sulfuric acid under controlled temperatures.
- Coupling with L-Isoleucine: The resulting dinitropyridine is coupled with L-isoleucine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form DNPI.
Chemical Structure:
The molecular formula for this compound is C11H12N4O4, indicating the presence of two nitro groups attached to a pyridine ring along with an isoleucine moiety.
2. Biological Activity
This compound has shown promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity:
Research indicates that DNPI exhibits significant antimicrobial properties against various bacterial strains. It is believed that the nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that disrupt cellular functions.
Anticancer Properties:
Studies have demonstrated that DNPI can inhibit the proliferation of cancer cells. The mechanism appears to involve:
- Cell Cycle Arrest: DNPI induces cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitro groups can be reduced to form reactive intermediates capable of modifying cellular components. Additionally, the L-isoleucine part may facilitate the compound's uptake by cells through recognition by transporters.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Cell Cycle Arrest | G1 phase arrest |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, DNPI was tested on various cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that DNPI treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.
5. Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Key Features | Unique Aspects |
---|---|---|
4-Hydroxyisoleucine | Insulinotropic activity | Primarily metabolic effects |
L-Leucine | Essential amino acid | Involved in protein synthesis |
This compound | Antimicrobial & anticancer properties | Nitro groups enhance reactivity |
Properties
IUPAC Name |
cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBPKSFONSLNK-YDYUUSCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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